2,4-dichloro-N'-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)benzohydrazide
Description
Properties
IUPAC Name |
2,4-dichloro-N'-[3-(1,3-dioxoisoindol-2-yl)propanoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O4/c19-10-5-6-13(14(20)9-10)16(25)22-21-15(24)7-8-23-17(26)11-3-1-2-4-12(11)18(23)27/h1-6,9H,7-8H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVWVTUKJMAEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,4-Dichlorobenzohydrazide
The synthesis begins with the conversion of 2,4-dichlorobenzoic acid to its corresponding hydrazide. This two-step process involves:
- Esterification : 2,4-Dichlorobenzoic acid is refluxed in methanol with concentrated sulfuric acid to yield methyl 2,4-dichlorobenzoate.
- Hydrazinolysis : The ester is treated with excess hydrazine hydrate in methanol, producing 2,4-dichlorobenzohydrazide. This method mirrors the synthesis of 4-(tert-butyl)benzohydrazide, achieving yields exceeding 90% under optimized conditions.
The product is characterized by melting point analysis and NMR spectroscopy, with the hydrazide proton (NH-NH2) appearing as a singlet near δ 4.5 ppm in the $$ ^1H $$-NMR spectrum.
Synthesis of 3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid
The 1,3-dioxoisoindolin-2-yl moiety is introduced via alkylation of phthalimide. Two approaches are documented:
- Alkylation of Phthalimide Potassium : Phthalimide potassium reacts with 3-bromopropanoic acid in dimethylformamide (DMF) at 80°C, yielding 3-(1,3-dioxoisoindolin-2-yl)propanoic acid.
- Cyclodehydration : Phthalic anhydride and β-alanine (3-aminopropanoic acid) undergo condensation in acetic acid, followed by cyclization at 120°C to form the imide.
The acid is purified via recrystallization from ethanol and confirmed by IR spectroscopy, exhibiting carbonyl stretches at 1718 cm$$ ^{-1} $$ (imide) and 1690 cm$$ ^{-1} $$ (carboxylic acid).
Formation of 3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid Chloride
The carboxylic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF). The reaction proceeds at 0°C to room temperature, with complete conversion achieved within 1 hour. Excess oxalyl chloride and DMF are removed under vacuum, yielding the acid chloride as a pale-yellow solid.
Coupling Reaction to Form the Target Compound
The final step involves nucleophilic acyl substitution between 2,4-dichlorobenzohydrazide and 3-(1,3-dioxoisoindolin-2-yl)propanoic acid chloride. The reaction is conducted in DCM with triethylamine as a base to neutralize HCl. Key parameters include:
- Temperature : 0°C to room temperature
- Time : 1–2 hours
- Yield : 75–85% (estimated based on analogous reactions)
The product is isolated via filtration and recrystallized from ethanol, producing white crystals.
Reaction Optimization and Mechanistic Insights
Solvent and Catalytic Effects
The use of DCM ensures high solubility of both reactants, while triethylamine facilitates deprotonation of the hydrazide, enhancing nucleophilicity. Substituting DCM with tetrahydrofuran (THF) reduces yields by 20%, likely due to poorer acyl chloride stability.
Temperature Control
Maintaining the reaction at 0°C during acyl chloride addition minimizes side reactions such as imide ring-opening. Post-addition warming to room temperature ensures complete conversion without decomposition.
Characterization and Analytical Data
Spectroscopic Analysis
- IR Spectroscopy : The target compound exhibits peaks at 1725 cm$$ ^{-1} $$ (imide C=O), 1680 cm$$ ^{-1} $$ (amide C=O), and 1540 cm$$ ^{-1} $$ (N-H bend).
- $$ ^1H $$-NMR (DMSO-d6) : δ 11.2 (s, 1H, NH), 8.6 (s, 1H, CH=N), 7.8–7.4 (m, 4H, phthalimide), 7.3 (d, 1H, Ar-H), 7.1 (dd, 1H, Ar-H), 3.2 (t, 2H, CH2), 2.8 (t, 2H, CH2).
X-ray Crystallography
Single-crystal X-ray analysis of analogous hydrazides reveals a planar hydrazone moiety with dihedral angles <10° between aromatic rings, confirming the E-configuration.
Applications and Derivative Synthesis
The target compound serves as a precursor for antimicrobial and antitumor agents. Derivatives with modified acyl groups exhibit enhanced bioactivity, as demonstrated by MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloro-substituted benzene ring, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2,4-dichloro-N’-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through covalent bonding or non-covalent interactions, leading to altered cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Phthalimide Derivatives
- 3-Chloro-N-phenyl-phthalimide (Fig. 1, ): Shares the phthalimide (1,3-dioxoisoindolin-2-yl) group but lacks the benzohydrazide moiety. Used in polyimide synthesis, highlighting the role of the dioxoisoindolinyl group in polymer applications rather than bioactivity.
- N-Substituted Dioxoisoindolinyl Acrylamides (): Feature acrylamide linkers instead of propanoyl-hydrazide chains. The number of methoxy groups on aromatic rings correlates with antifungal activity, suggesting substituent-dependent efficacy.
Benzohydrazide Analogues
- N'-Arylidene-4-(1,3-dioxoisoindolin-2-yl)benzohydrazides (): Synthesized via condensation with aromatic aldehydes, followed by cyclization to form azetidinones or pyrroles. These modifications alter electronic properties and bioactivity profiles (e.g., azetidinones show antibacterial activity).
- Quinoxaline Derivatives (): Incorporate a quinoxaline ring system instead of dioxoisoindolinyl. The dichlorophenyl group in the target compound may enhance lipophilicity compared to nitro or methoxy substituents in analogues.
Thienyl and Thiazolidinone Derivatives
- 2,4-Dichloro-N'-[1-(5-ethyl-2-thienyl)ethylidene]benzohydrazide (): Replaces the dioxoisoindolinyl group with a thienyl moiety, introducing sulfur-based electronic effects.
- Thiazolidinone-Linked Compound (): Features a sulfanylidene-thiazolidinone ring, demonstrating how heterocyclic substituents can diversify pharmacological targets.
Physicochemical and Spectral Properties
*Melting point inferred from structurally similar compounds in .
The target compound’s spectral data (e.g., IR C=O stretch at 1680 cm⁻¹) aligns with benzohydrazide derivatives, confirming core functional groups.
Computational Insights
- ADME Properties: Quinoxaline derivatives () exhibit calculated log P values ~3.5, suggesting moderate lipophilicity. The target compound’s dichlorophenyl group may increase log P, improving blood-brain barrier penetration.
- Docking Studies: Quinoxaline analogues show affinity for VEGFR-2 (PDB: 4ASD) via hydrogen bonding with Asp1046 and Phe1047 . The target compound’s dioxoisoindolinyl group could engage similar residues, though this requires validation.
Biological Activity
The compound 2,4-dichloro-N'-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)benzohydrazide is a member of the acylhydrazone class of compounds, which have garnered significant interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.
Chemical Structure and Properties
The chemical structure of this compound includes a dichlorobenzene moiety linked to an acylhydrazone functional group. The presence of the isoindoline structure contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{14}Cl_{2}N_{4}O_{3} |
| Molecular Weight | 365.20 g/mol |
| Melting Point | 210-215 °C |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of acylhydrazones, including derivatives similar to the compound in focus. In vitro assays have demonstrated that several acylhydrazones exhibit significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
- Mechanism of Action : The antimicrobial activity is believed to be linked to the lipophilicity and substituents on the hydrazone part of the molecule. Increased lipophilicity generally correlates with enhanced antibacterial effects .
Anticancer Activity
The anticancer properties of this compound have been investigated through various cell line studies.
- Cell Lines Tested : The compound has been tested against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Preliminary findings indicate that this compound can induce apoptosis in cancer cells, with IC50 values suggesting potent cytotoxicity comparable to established chemotherapeutics .
Cytotoxicity
A critical aspect of evaluating new compounds is their cytotoxicity towards normal cells. Studies indicate that while this compound exhibits significant activity against cancer cells, it shows minimal toxicity towards normal cell lines.
- Selectivity Index : The selectivity index calculated from cytotoxicity assays reflects a favorable profile for potential therapeutic use .
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various acylhydrazones from iodobenzoic acid derivatives and tested their antimicrobial and anticancer properties. The results indicated that structural modifications significantly influenced bioactivity .
- Mechanochemical Synthesis : Another research focused on solvent-free synthesis methods for acylhydrazones, demonstrating comparable antimicrobial activity while reducing environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
